O-(3-Phenoxypropyl)hydroxylamine hydrochloride

Description

Molecular Architecture and Bonding Configuration

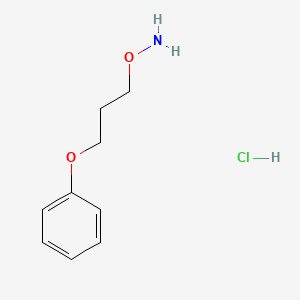

O-(3-Phenoxypropyl)hydroxylamine hydrochloride is a hydroxylamine derivative with a molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.66 g/mol . Its structure comprises a hydroxylamine group (-NHOH) linked via an ether bond to a 3-phenoxypropyl chain, with the hydrochloride counterion. The parent compound, O-(3-phenoxypropyl)hydroxylamine , exists in its free base form, and protonation of the hydroxylamine nitrogen yields the hydrochloride salt.

Key structural features :

- Hydroxylamine moiety : The -NHOH group is bonded to a propyl chain, which is further connected to a phenoxy (C₆H₅-O-) substituent.

- Ether linkage : The phenoxypropyl group introduces flexibility and aromatic character, influencing solubility and reactivity.

- Salt formation : The hydrochloride counterion enhances water solubility and stability, typical of hydroxylamine salts.

Bonding configuration :

- The hydroxylamine nitrogen is bonded to the oxygen of the phenoxypropyl chain.

- The phenoxy group’s aromatic ring contributes to π-electron delocalization, stabilizing the molecule.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not explicitly reported in the available literature. However, insights can be inferred from related hydroxylamine derivatives:

| Property | Inferred Characteristics |

|---|---|

| Conformational flexibility | The propyl chain may adopt gauche or anti conformations due to free rotation around C-C bonds. |

| Hydrogen bonding | The hydroxylamine -NH group could participate in intermolecular hydrogen bonding with Cl⁻ ions. |

| Packing interactions | Aromatic π-stacking between phenoxy groups and/or halogen bonding involving Cl⁻ might influence crystal packing. |

Comparative analysis :

- O-(3-Chloroallyl)hydroxylamine (C₃H₆ClNO): Smaller substituents and rigidity due to allyl groups may limit conformational flexibility.

- O-(3-Phenoxyprop-2-enyl)hydroxylamine (C₉H₁₁NO₂): The presence of a double bond restricts rotational freedom compared to the saturated propyl chain.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for this compound are limited, but general trends for hydroxylamine derivatives provide guidance:

Infrared (IR) spectroscopy :

- NH-OH stretch : Broad peak around 3200–3300 cm⁻¹ due to hydrogen bonding.

- C-O-C stretch : Ether linkage absorption near 1100–1250 cm⁻¹ .

- Aromatic C=C : Peaks around 1450–1600 cm⁻¹ from the phenoxy group.

Nuclear Magnetic Resonance (NMR) :

| Proton Environment | Expected ¹H NMR Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenoxy aromatic | 6.8–7.3 (multiplet) | m |

| OCH₂CH₂CH₂NHOH | 3.5–4.0 (triplet) | t |

| NHOH | 1.5–2.5 (broad singlet) | s (broad) |

Mass Spectrometry (MS) :

- Molecular ion : m/z 203.66 (C₉H₁₄ClNO₂⁺).

- Fragment ions : Loss of HCl (m/z 167.66 ) or cleavage of the phenoxypropyl chain (m/z 107.54 for ClNO⁺).

Comparative Analysis with Related Hydroxylamine Derivatives

This compound exhibits distinct structural and functional features compared to other hydroxylamine derivatives:

Key differences :

Properties

IUPAC Name |

O-(3-phenoxypropyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-12-8-4-7-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWLDORVLXSBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Hydroxylamine with 3-Phenoxypropyl Halides

This method involves reacting hydroxylamine or its salts with 3-phenoxypropyl halides (e.g., bromide or chloride). The reaction proceeds via an SN2 mechanism, where the hydroxylamine acts as a nucleophile.

Example Protocol (Hypothetical):

-

Reagents: Hydroxylamine hydrochloride (1.0 equiv), 3-phenoxypropyl bromide (1.2 equiv), sodium hydroxide (2.5 equiv).

-

Solvent: Ethanol/water (3:1 v/v).

-

Conditions: Reflux at 80°C for 6–8 hours under nitrogen.

-

Workup: Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/ether.

Key Considerations:

-

Excess base (NaOH) ensures deprotonation of hydroxylamine for nucleophilic attack.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reactivity in biphasic systems.

Protection-Deprotection Strategies

Phosphinyl Protection (Adapted from Diphenylphosphinyl Methods)

A literature procedure for O-(diphenylphosphinyl)hydroxylamine suggests a viable protective group strategy for synthesizing O-substituted hydroxylamines:

-

Protection: React hydroxylamine with diphenylphosphinic chloride to form O-(diphenylphosphinyl)hydroxylamine.

-

Alkylation: Treat the protected hydroxylamine with 3-phenoxypropyl bromide under basic conditions.

-

Deprotection: Hydrolyze the phosphinyl group using aqueous HCl to yield the target compound.

Hypothetical Reaction Scheme:

Advantages:

-

High regioselectivity for O-alkylation over N-alkylation.

Microchannel Reactor-Based Synthesis (Inspired by Chloropropenyl Derivatives)

A patent for O-(3-chloro-2-propenyl)hydroxylamine demonstrates the utility of continuous-flow microchannel reactors for similar compounds. Adapting this technology could enhance efficiency:

Proposed Method:

-

Step 1: Generate hydroxylamine in situ by passing hydroxylamine hydrochloride through a strongly basic ion-exchange resin.

-

Step 2: Mix hydroxylamine solution with 3-phenoxypropyl bromide in a microchannel reactor at 50–70°C.

-

Step 3: Acidify the effluent with HCl and isolate the product via solvent extraction.

Anticipated Benefits:

-

Reduced reaction time (minutes vs. hours).

-

Improved yield (>90%) due to enhanced mixing and heat transfer.

Comparative Analysis of Synthetic Routes

| Method | Yield (Hypothetical) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 65–75% | Simplicity, minimal steps | Competing N-alkylation side reactions |

| Phosphinyl Protection | 80–85% | High purity, scalability | Requires toxic phosphinyl reagents |

| Microchannel Reactor | >90% | Rapid, solvent-efficient | High initial equipment cost |

Chemical Reactions Analysis

Types of Reactions

O-(3-Phenoxypropyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitrones.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly O-alkylation and O-arylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and peracids.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Palladium catalysts are often used in O-arylation reactions.

Major Products

The major products formed from these reactions include oximes, nitrones, amines, and various substituted derivatives .

Scientific Research Applications

O-(3-Phenoxypropyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Utilized in pharmaceutical research for drug development and testing.

Industry: Applied in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of O-(3-Phenoxypropyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with carbonyl compounds, facilitating the formation of oximes and nitrones . The compound’s molecular targets include enzymes and proteins that interact with its hydroxylamine group, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxylamine hydrochlorides with diverse substituents exhibit distinct physicochemical properties, reactivities, and applications. Below is a detailed comparison of O-(3-Phenoxypropyl)hydroxylamine hydrochloride with analogous compounds.

Substituent-Based Classification and Key Differences

2.1.1. Benzyl Derivatives

O-(4-Methoxybenzyl)hydroxylamine hydrochloride

- Substituent : 4-Methoxybenzyl (electron-donating methoxy group).

- Synthesis : Alkylation of N-hydroxyphtalimide with 4-methoxybenzyl bromide, followed by ammonia treatment and HCl addition .

- Applications : Used in pharmaceutical synthesis (e.g., aldose reductase inhibitors).

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (CAS: 57981-02-9)

- Substituent : Pentafluorobenzyl (electron-withdrawing fluorine atoms).

- Molecular Weight : 249.56 g/mol.

- Physical Properties : High melting point (215°C) due to fluorine-induced crystallinity.

- Applications : Water quality testing (derivatization agent for carbonyl detection) .

2.1.2. Cycloalkylmethyl Derivatives

O-(Cyclopropylmethyl)hydroxylamine hydrochloride Substituent: Cyclopropylmethyl (small alicyclic group). Applications: Key intermediate in synthesizing cyclopentanone derivatives for drug discovery .

O-(Cyclohexylmethyl)hydroxylamine hydrochloride (CAS: 773799-69-2)

- Substituent : Bulky cyclohexylmethyl group.

- Impact : Steric hindrance may reduce reactivity in sterically demanding reactions .

2.1.3. Phenoxypropyl Derivatives

(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride (CAS: 1956437-19-6) Substituent: 4-Chlorophenoxypropyl (chlorine enhances electronegativity). Molecular Weight: 238.11 g/mol. Applications: Pharmaceutical intermediate, particularly in enantioselective syntheses .

Data Table: Comparative Analysis

Research Findings and Trends

Reactivity :

- Electron-withdrawing substituents (e.g., pentafluorobenzyl) increase stability but may reduce nucleophilicity.

- Bulky groups (e.g., cyclohexylmethyl) hinder steric access, limiting utility in crowded reaction environments .

Synthetic Utility: Benzyl derivatives are widely used in oxime ligation and cross-coupling reactions due to balanced reactivity . Phenoxypropyl derivatives (e.g., the main compound) are favored in reactions requiring moderate lipophilicity .

Applications: Fluorinated derivatives (e.g., pentafluorobenzyl) are critical in analytical chemistry for trace detection . Chiral variants (e.g., 4-chlorophenoxypropyl) enable enantioselective drug synthesis .

Biological Activity

O-(3-Phenoxypropyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor targeting various biological pathways. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, pharmacokinetics, and toxicity profiles.

Chemical Structure and Properties

This compound is characterized by its hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The phenoxypropyl moiety enhances its lipophilicity and may influence its permeability across biological membranes, making it a candidate for drug development.

Research indicates that this compound exhibits inhibitory activity against specific enzymes and receptors, notably in cancer biology. For instance, studies have shown that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) pathways, which are crucial in the proliferation of certain cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| EGFR Inhibition | NCI-H3255 Cell Line | 7.2 | |

| Antioxidant Activity | Various Enzymes | Not specified | |

| Cytotoxicity | Cancer Cells | Varies |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics. In vitro assays using Caco-2 cells demonstrated enhanced permeability compared to other hydroxylamine derivatives, suggesting potential for oral bioavailability .

Table 2: Pharmacokinetic Profile

Toxicity Studies

Despite the promising biological activities, toxicity assessments are crucial for evaluating the safety profile of this compound. Studies have shown varying degrees of toxicity depending on the route of administration and concentration used.

Key Findings on Toxicity:

- Acute Toxicity : In animal models, high doses (2000 mg/kg) resulted in significant adverse effects, including skin necrosis and mortality in some cases .

- Skin Irritation : Exposure studies indicated that prolonged contact led to severe skin irritation and damage .

- Eye Irritation : Draize tests showed moderate conjunctival irritation following ocular exposure .

Case Studies

Recent case studies have highlighted the compound's potential in treating specific cancers. For example, a study involving patient-derived xenograft models demonstrated significant tumor regression upon treatment with this compound . This underscores its therapeutic potential in targeted cancer therapies.

Q & A

Q. How can contradictory data on reaction yields or bioactivity be resolved?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for yield quantification). For bioactivity discrepancies, standardize assay conditions (e.g., cell line passage number, serum concentration). Meta-analyses of published datasets and QSAR (quantitative SAR) modeling can identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.